Nepetalactone

Description

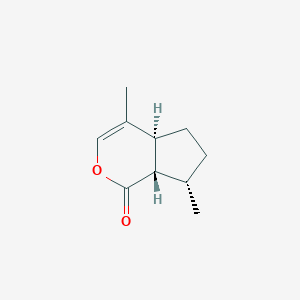

Structure

2D Structure

3D Structure

Properties

CAS No. |

17257-15-7 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3 |

InChI Key |

ZDKZHVNKFOXMND-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@H]1C(=O)OC=C2C |

Canonical SMILES |

CC1CCC2C1C(=O)OC=C2C |

Other CAS No. |

17257-15-7 |

Synonyms |

trans-cis-Nepetalactone |

Origin of Product |

United States |

Foundational & Exploratory

Evolutionary origins of nepetalactone synthesis in the Lamiaceae family

An In-depth Technical Guide to the Evolutionary Origins of Nepetalactone Synthesis in the Lamiaceae Family

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Lamiaceae (mint) family is a rich source of bioactive specialized metabolites, including the iridoid monoterpenes. A fascinating evolutionary narrative unfolds within the Nepetoideae subfamily, where the capacity for iridoid biosynthesis was ancestrally lost and subsequently re-evolved in the genus Nepeta (catnip). This re-emergence endowed Nepeta with the ability to synthesize nepetalactones, volatile iridoids renowned for their potent insect-repellent properties and their unique psychoactive effects on felines. This technical guide provides a comprehensive overview of the molecular and evolutionary events that orchestrated the origin of this compound biosynthesis. We detail the biosynthetic pathway, the key enzymatic players, their kinetic properties, and the genetic architecture of this metabolic innovation. Furthermore, we provide detailed experimental protocols for the functional genomics and biochemical analyses central to dissecting this pathway, offering a technical resource for researchers in natural product synthesis, evolutionary biology, and drug development.

Introduction: An Evolutionary Loss and a Remarkable Re-emergence

Iridoids are a class of monoterpenoids that serve as defensive compounds in many plant species. Ancestral state reconstructions indicate that iridoid biosynthesis was a feature of the common ancestor of the Lamiaceae family.[1] However, this metabolic capability was lost in the ancestor of the Nepetoideae, the largest subfamily within the mints.[1][2] Against this backdrop, the genus Nepeta stands out as a remarkable exception. Through a series of distinct evolutionary events, Nepeta not only re-established iridoid biosynthesis but also innovated a pathway to produce the volatile lactone derivatives known as nepetalactones.[2][3] This regained and repurposed pathway highlights the dynamic nature of plant metabolic evolution and provides a compelling case study on the origins of chemical diversity.

The this compound Biosynthetic Pathway

The synthesis of this compound begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), derived from the methylerythritol phosphate (MEP) pathway. A sequence of enzymatic reactions transforms GPP into the various stereoisomers of this compound. The core pathway involves four key enzyme classes: Geraniol Synthase (GES), a cytochrome P450 monooxygenase (Geraniol-8-hydroxylase, G8H) and a dehydrogenase (8-hydroxygeraniol oxidoreductase, 8HGO), Iridoid Synthase (ISY), Nepeta-specific short-chain dehydrogenase/reductases (NEPS), and Major Latex Protein-like (MLPL) enzymes.

// Define nodes GPP [label="Geranyl Pyrophosphate (GPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Geraniol [label="Geraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; "8_OH_Geraniol" [label="8-hydroxygeraniol", fillcolor="#F1F3F4", fontcolor="#202124"]; "8_Oxogeranial" [label="8-oxogeranial", fillcolor="#F1F3F4", fontcolor="#202124"]; "8_Oxocitronellyl_enol" [label="8-oxocitronellyl enol", fillcolor="#F1F3F4", fontcolor="#202124"]; Nepetalactol [label="Nepetalactol Stereoisomers\n(cis-trans, cis-cis, trans-cis)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound Stereoisomers", fillcolor="#FBBC05", fontcolor="#202124"];

// Enzyme nodes GES [label="GES", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G8H [label="G8H", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "8HGO" [label="8HGO", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ISY [label="ISY\n(NADPH)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclases [label="NEPS / MLPL\n(Stereoselective Cyclization)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidases [label="NEPS\n(NAD+)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges GPP -> Geraniol [dir=forward]; Geraniol -> "8_OH_Geraniol" [dir=forward]; "8_OH_Geraniol" -> "8_Oxogeranial" [dir=forward]; "8_Oxogeranial" -> "8_Oxocitronellyl_enol" [dir=forward]; "8_Oxocitronellyl_enol" -> Nepetalactol [dir=forward]; Nepetalactol -> this compound [dir=forward];

// Connect enzymes to reactions GES -> GPP [dir=none, arrowhead=none, style=dashed, constraint=false]; G8H -> Geraniol [dir=none, arrowhead=none, style=dashed, constraint=false]; "8HGO" -> "8_OH_Geraniol" [dir=none, arrowhead=none, style=dashed, constraint=false]; ISY -> "8_Oxogeranial" [dir=none, arrowhead=none, style=dashed, constraint=false]; Cyclases -> "8_Oxocitronellyl_enol" [dir=none, arrowhead=none, style=dashed, constraint=false]; Oxidases -> Nepetalactol [dir=none, arrowhead=none, style=dashed, constraint=false]; } ends-dot Figure 1: Simplified biosynthetic pathway for this compound formation from Geranyl Pyrophosphate (GPP).

Key Enzymes and Their Quantitative Properties

The re-evolution of this compound synthesis was dependent on the emergence of novel enzyme functions and their subsequent refinement. The activities of these enzymes have been characterized in vitro, providing quantitative insights into their catalytic efficiencies.

Geraniol Synthase (GES)

GES catalyzes the initial step, converting GPP to geraniol. While GES activity is present in many Lamiaceae species, its expression is highly correlated with iridoid production.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Divalent Cation | Reference |

| Ocimum basilicum (Sweet Basil) | GPP | 21 | 0.8 | Mn2+ | |

| Valeriana officinalis | GPP | 32 | N/A | N/A | |

| Lippia dulcis | GPP | 51 | N/A | N/A | |

| Catharanthus roseus | GPP | 58.5 | N/A | N/A | |

| Table 1: Kinetic parameters of Geraniol Synthase (GES) from various plant species. |

Iridoid Synthase (ISY): The Evolutionary Keystone

ISY performs the first committed step of the iridoid pathway: the NADPH-dependent reductive cyclization of 8-oxogeranial. In Nepeta, ISY evolved from a progesterone 5β-reductase (P5βR) ancestor, an enzyme widespread in plants. This neofunctionalization was a critical event that unlocked the latent biosynthetic potential in the Nepetoideae. Functional assays show that P5βR orthologs from Nepeta have very low, but detectable, ISY activity, whereas the evolved ISY enzymes are highly efficient.

NEPS and MLPL Enzymes: Masters of Stereochemistry

A key innovation in the Nepeta lineage is the role of NEPS and MLPL enzymes in controlling the stereochemistry of the final product. Following the ISY-catalyzed reduction, these enzymes act as stereoselective cyclases on the 8-oxocitronellyl enol intermediate to form different nepetalactol isomers. Subsequently, specific NEPS enzymes catalyze the NAD+-dependent oxidation of these nepetalactol intermediates to the final this compound products. The differential expression of various NEPS and MLPL paralogs is responsible for the diverse stereoisomeric profiles observed across different Nepeta species.

| Enzyme (from N. mussinii or N. cataria) | Function | Product(s) | Reference |

| NEPS1 | Dehydrogenase | (cis-trans)-nepetalactone, (cis-cis)-nepetalactone | |

| NEPS3 | Cyclase | (cis-cis)-nepetalactol | |

| NEPS4 | Cyclase | (trans-cis)-nepetalactol | |

| MLPL | Cyclase | (cis-trans)-nepetalactol | |

| Table 2: Characterized functions of key NEPS and MLPL enzymes in this compound biosynthesis. |

The Genomic Architecture and Evolutionary Chronology

Comparative genomics has revealed that the genes for this compound biosynthesis are organized into a metabolic gene cluster in the Nepeta genome. This clustering is thought to facilitate the co-regulation and co-inheritance of pathway genes. The evolutionary history of this cluster was pieced together using phylogenomics and ancestral sequence reconstruction.

// Nodes A [label="1. Ancestral State\n(in Nepetoideae ancestor)\n- Iridoid pathway lost\n- Single copy PRISE gene (P5βR activity)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Tandem Duplication\n- PRISE gene duplicates at its native locus", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Neofunctionalization\n- One PRISE duplicate (SISY) acquires\nenhanced ISY activity under positive selection", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Gene Cluster Formation\n- Neofunctionalized ISY is recruited to a\ndifferent locus containing NEPS genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Further Recruitment & Diversification\n- MLPL and GES genes are recruited to the cluster\n- NEPS family expands and diversifies,\nenabling stereochemical control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Modern Nepeta Genome\n- Functional this compound biosynthetic gene cluster\n- Redundant PRISE duplicate (SISY)\nundergoes pseudogenization", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Step 5"]; } ends-dot Figure 2: Proposed chronology of events in the evolution of the this compound biosynthetic gene cluster in Nepeta.

Experimental Protocols

The elucidation of the this compound pathway and its evolution relied on a combination of functional genomics and biochemical techniques. Detailed methodologies for key experiments are provided below.

Heterologous Protein Expression and Purification

This protocol is used to produce recombinant enzymes for in vitro biochemical assays.

Protocol Details:

-

Gene Amplification: The full coding sequence (CDS) of the target gene (e.g., ISY, NEPS) is amplified from Nepeta leaf cDNA.

-

Cloning: The amplified product is cloned into a Gateway entry vector. This construct is then subcloned into an E. coli expression vector, such as pDEST17, which adds an N-terminal 6xHis tag for purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., SoluBL21). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

-

Purification: Cells are harvested and lysed. The His-tagged protein is purified from the clarified lysate using nickel-affinity chromatography. The purified protein is then buffer-exchanged and concentrated for use in assays.

In Vitro Enzyme Assays

These assays are used to determine the function and catalytic properties of the purified recombinant enzymes.

Typical Reaction for ISY:

-

Buffer: 100 mM HEPES or Tris-HCl, pH 7.5.

-

Cofactor: 1-2 mM NADPH.

-

Enzyme: 5-10 µg of purified recombinant ISY.

-

Substrate: 50-100 µM 8-oxogeranial (synthesized chemically or enzymatically).

-

Reaction Conditions: Incubate at 30°C for 1-2 hours.

-

Workup: Quench the reaction and extract products with an organic solvent (e.g., ethyl acetate or methyl-tert butyl ether).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify nepetalactol and iridodial products by comparison to authentic standards.

Coupled Assays for NEPS/MLPL: To determine the function of cyclase and oxidase enzymes, they are included in a coupled reaction with ISY. For example, to test a cyclase, the reaction would contain 8-oxogeranial, ISY, NADPH, and the putative NEPS/MLPL cyclase. To test an oxidase, the reaction would contain a nepetalactol stereoisomer, NAD+, and the putative NEPS oxidase.

Virus-Induced Gene Silencing (VIGS) in Nepeta

VIGS is a reverse genetics tool used to validate gene function in planta by transiently silencing the target gene.

Protocol Outline:

-

Vector Construction: A ~300 bp fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2). A silencing construct for a visual marker gene, such as Magnesium Chelatase Subunit H (CHLH), is used as a positive control for silencing, as its knockdown causes a visible photobleached (white) phenotype.

-

Agroinfiltration: The pTRV2 construct and a helper plasmid (pTRV1) are transformed into separate Agrobacterium tumefaciens strains. The cultures are grown, harvested, and resuspended in infiltration buffer. The pTRV1 and pTRV2 cultures are then mixed.

-

Inoculation: Young Nepeta cataria plants or cuttings are inoculated with the Agrobacterium mixture. This can be done via syringe infiltration into cotyledons or by inoculating wounded nodes.

-

Phenotyping and Analysis: Plants are grown for 3-4 weeks until the silencing phenotype (e.g., photobleaching for CHLH) is visible. Tissue from silenced and control plants is harvested. Metabolites are extracted and analyzed by GC-MS to quantify changes in this compound levels. Gene expression is analyzed by RT-qPCR to confirm knockdown of the target transcript.

Conclusion and Future Outlook

The evolution of this compound biosynthesis in Nepeta is a prime example of metabolic neofunctionalization and the assembly of a novel pathway through gene duplication, positive selection, and gene clustering. The re-emergence of this pathway after an ancestral loss underscores the evolutionary plasticity of plant specialized metabolism. For drug development professionals, this system offers a toolkit of novel enzymes (ISY, NEPS, MLPL) with potential applications in biocatalysis for the production of complex, stereospecific molecules. For researchers, the Nepeta genus remains a fertile ground for exploring the regulation of metabolic pathways, the evolution of gene clusters, and the ecological drivers of chemical diversity.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Nepetalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepetalactone, a volatile iridoid monoterpene, is the principal bioactive compound found in plants of the Nepeta genus, most notably catnip (Nepeta cataria). This bicyclic lactone is renowned for its potent insect-repellent properties and its characteristic euphoric effect on felines. The presence of three chiral centers in its structure gives rise to eight possible stereoisomers, with their relative abundance and specific biological activities varying significantly. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed analysis of its stereoisomers, and a summary of their biological activities. Furthermore, it includes detailed experimental protocols for the extraction, isolation, and characterization of these compounds, and a visualization of the this compound biosynthetic pathway.

Chemical Structure of this compound

This compound is a bicyclic monoterpene with the chemical formula C₁₀H₁₄O₂.[1] Its structure consists of a cyclopentane ring fused to a dihydropyran ring, forming a cyclopenta[c]pyran-1(4aH)-one skeleton. The molecule possesses three chiral centers, leading to the theoretical possibility of eight stereoisomers (2³).[1] The nomenclature of these stereoisomers typically uses cis and trans descriptors to denote the relative stereochemistry at the ring fusion and the orientation of the methyl group on the cyclopentane ring.[1]

Key Structural Features:

-

Bicyclic System: A fusion of a five-membered cyclopentane ring and a six-membered dihydropyran ring.

-

Lactone Functional Group: An ester within the dihydropyran ring.

-

Chiral Centers: Three stereogenic centers giving rise to multiple stereoisomers.

-

Methyl Groups: Two methyl groups, one attached to the cyclopentane ring and one to the dihydropyran ring.

Stereoisomers of this compound

While eight stereoisomers of this compound are theoretically possible, several have been identified in nature, with their distribution varying among different Nepeta species. The most commonly occurring and studied stereoisomers are the (cis,trans)- and (trans,cis)-nepetalactones.

| Stereoisomer Configuration | Common Name(s) | Natural Occurrence |

| (4aS,7S,7aR)-Nepetalactone | (cis,trans)-Nepetalactone; Z,E-Nepetalactone | Major component in many Nepeta species, including Nepeta cataria.[1] Also found as a sex pheromone in some aphid species.[1] |

| (4aR,7S,7aS)-Nepetalactone | (trans,cis)-Nepetalactone; E,Z-Nepetalactone | Found in various Nepeta species, often alongside the (cis,trans)-isomer. |

| (4aR,7R,7aS)-Nepetalactone | (cis,cis)-Nepetalactone | Identified in some Nepeta species. |

| (4aS,7R,7aR)-Nepetalactone | (trans,trans)-Nepetalactone | Identified in some Nepeta species. |

Biological Activity of this compound Stereoisomers

The stereochemistry of this compound plays a crucial role in its biological activity, particularly its insect-repellent and feline-attractant properties.

Insect Repellent Activity

This compound is a well-documented insect repellent, effective against a wide range of arthropods, including mosquitoes and cockroaches. Different stereoisomers have been shown to exhibit varying degrees of repellency.

| Stereoisomer | Insect Species | Assay Type | Concentration | Repellency (%) | Reference |

| Z,E-Nepetalactone | Aedes aegypti | Landing Reduction | 0.01% | 53.1 ± 11.1 | |

| 0.10% | 90.9 ± 5.7 | ||||

| 1.00% | 99.7 ± 0.3 | ||||

| E,Z-Nepetalactone | Aedes aegypti | Landing Reduction | 0.01% | 55.7 ± 14.4 | |

| 0.10% | 74.2 ± 14.7 | ||||

| 1.00% | 96.8 ± 3.3 | ||||

| Z,E-Nepetalactone | Aedes aegypti | Static-air Olfactometer | 15.7 µg/cm² | Significant | |

| 157 µg/cm² | Significant | ||||

| E,Z-Nepetalactone | Aedes aegypti | Static-air Olfactometer | 15.7 µg/cm² | Significant | |

| 157 µg/cm² | Significant |

Feline Attractant Activity

This compound is the compound responsible for the well-known euphoric response in domestic cats and other felines. This effect is mediated through the olfactory system and involves the activation of the µ-opioid system. Both (cis,trans)- and (trans,cis)-nepetalactone isomers have been identified as cat attractants. However, the response can vary between individual cats, and not all cats are affected. The effects typically last for 5 to 15 minutes, after which the cat becomes temporarily immune to the effects of this compound.

Experimental Protocols

Extraction of this compound from Nepeta cataria

Method: Steam Distillation

-

Preparation of Plant Material: Fresh or dried aerial parts (leaves and stems) of Nepeta cataria are coarsely chopped.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a boiling flask, a biomass flask, a condenser, and a collection flask (e.g., a Dean-Stark trap or a separatory funnel).

-

Distillation: Water is heated in the boiling flask to generate steam, which is then passed through the plant material in the biomass flask. The steam and volatilized this compound are then cooled in the condenser, and the resulting hydrosol (a mixture of water and essential oil) is collected.

-

Separation: The this compound-rich essential oil, being less dense than water, will form a layer on top of the aqueous phase in the collection flask. The two layers are then separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Analysis of this compound Stereoisomers

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the extracted essential oil is prepared in a suitable solvent (e.g., hexane or dichloromethane).

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 60 °C, held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.

-

MS Detector: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.

-

-

Data Analysis: The retention times and mass spectra of the separated components are compared to those of authentic standards of this compound stereoisomers for identification and quantification.

Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Sample Preparation: The essential oil is dissolved in methanol or acetonitrile.

-

HPLC-MS System: A high-performance liquid chromatograph coupled to a mass spectrometer is used.

-

Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient starting at 30% B, increasing to 100% B over 20 minutes.

-

Flow Rate: 0.2 mL/min.

-

Detector: A UV detector set at 228 nm and a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MS Detection: Selected ion monitoring (SIM) for the protonated molecule [M+H]⁺ at m/z 167.

-

-

Data Analysis: The retention times and mass spectra are compared with those of pure standards of the this compound stereoisomers for identification and quantification. Linearity ranges for quantification have been reported as 0.00655-0.655 mg/mL for Z,E-nepetalactone and 0.00228-0.456 mg/mL for E,Z-nepetalactone under UV detection, and 0.00164-0.0328 mg/mL and 0.00114-0.0228 mg/mL respectively with MS detection.

Biosynthesis of this compound

The biosynthesis of this compound begins with the universal precursor for monoterpenes, geranyl pyrophosphate (GPP), and proceeds through a series of enzymatic reactions.

Caption: Biosynthetic pathway of this compound stereoisomers.

Conclusion

This compound and its stereoisomers represent a fascinating class of natural products with significant potential in various applications, from pest control to veterinary sciences. A thorough understanding of their chemical structures, the nuances of their stereochemistry, and their distinct biological activities is paramount for their effective utilization. The experimental protocols provided herein offer a foundation for researchers to extract, identify, and quantify these valuable compounds, paving the way for further research and development in this field.

References

The Feline Enigma: A Technical Guide to the Discovery and Isolation of Nepetalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepetalactone, a volatile iridoid, is the principal bioactive compound responsible for the well-known euphoric effects in domestic cats and other felids. Beyond its curious influence on feline behavior, this compound has garnered significant scientific interest for its potent insect-repellent properties, positioning it as a promising candidate for the development of natural and effective alternatives to synthetic insecticides. This technical guide provides a comprehensive overview of the discovery, historical context, and isolation of this compound. It details the seminal experimental protocols that first brought this molecule to light, as well as modern analytical techniques for its characterization. Furthermore, this document elucidates the current understanding of the signaling pathways through which this compound exerts its effects on both felines and insects. Quantitative data on its physical properties and biological activity are presented in structured tables for ease of comparison, and key experimental workflows and signaling cascades are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The investigation into the chemical constituents of catnip (Nepeta cataria) and the identification of its feline-attracting principle date back to the mid-20th century. The pioneering work in this field was conducted by the research group of Samuel M. McElvain at the University of Wisconsin.

In 1941, McElvain and his colleagues, R.D. Bright and P.R. Johnson, published their seminal paper in the Journal of the American Chemical Society, titled "The Constituents of the Volatile Oil of Catnip. I. Nepetalic Acid, this compound and Related Compounds."[1] This publication marked the first successful isolation and characterization of this compound, identifying it as the active compound responsible for the characteristic catnip response.[1] Their work laid the foundation for all subsequent research on the chemistry and biological activity of this unique monoterpenoid.

Initially, this compound was believed to be a single compound. However, subsequent research revealed that the natural isolate is a mixture of stereoisomers, with the cis,trans- and trans,cis- forms being the most abundant.[2] The elucidation of the precise stereochemistry of these isomers was a significant advancement, further refining the understanding of this natural product.

Physicochemical Properties of this compound Isomers

This compound is a bicyclic monoterpene with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[3][4] It exists as several stereoisomers, with the relative abundance varying between different Nepeta species. The most well-studied isomers are the cis,trans- and trans,cis-nepetalactones. The physical and chemical properties of these isomers are summarized in the table below.

| Property | (cis,trans)-Nepetalactone | (trans,cis)-Nepetalactone | References |

| CAS Number | 21651-62-7 | 17257-15-7 | |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | 166.22 g/mol | |

| Appearance | Colorless oil | Crystalline solid | |

| Boiling Point | 71-72 °C at 0.05 mmHg | - | |

| Melting Point | - | 37-39 °C | |

| Density (g/mL) | 1.0663 at 25 °C | - | |

| Refractive Index | 1.4859 at 25 °C | 1.4878 at 25 °C | |

| Optical Rotation | [α]D²³ +3.6° | [α]D²¹ -24.4° (in chloroform) |

Experimental Protocols

Historical Isolation Protocol (Adapted from McElvain et al., 1941)

The original isolation of this compound by McElvain's group involved the steam distillation of catnip oil followed by a series of chemical extractions and distillations. This protocol, while foundational, has been refined over the years with the advent of modern chromatographic techniques.

Objective: To isolate this compound from the volatile oil of Nepeta cataria.

Materials:

-

Dried catnip plant material (Nepeta cataria)

-

Steam distillation apparatus

-

10% Sodium hydroxide (NaOH) solution

-

Ether

-

10% Sulfuric acid (H₂SO₄)

-

Distillation apparatus for vacuum distillation

Procedure:

-

Steam Distillation: The volatile oil is obtained by steam distilling the dried leaves and tops of the catnip plant. The oil is collected and separated from the aqueous distillate.

-

Alkaline Extraction: The crude catnip oil is shaken vigorously with a 10% aqueous solution of sodium hydroxide at 60°C for fifteen minutes. This step is designed to separate the acidic components, such as nepetalic acid, from the neutral components.

-

Separation of Neutral Fraction: The alkali-insoluble portion, containing the neutral components including this compound, is separated. This neutral fraction typically constitutes about 10-15% of the total oil.

-

Fractional Distillation: The neutral fraction is then subjected to fractional distillation under reduced pressure to separate the different components based on their boiling points. This compound is collected as a specific fraction.

-

Characterization: The isolated this compound fraction is then characterized by determining its physical constants (boiling point, refractive index, optical rotation) and by preparing derivatives for further analysis.

Modern Isolation and Analysis: Steam Distillation followed by Gas Chromatography-Mass Spectrometry (GC-MS)

Modern approaches to this compound isolation and analysis offer greater efficiency and precision. Steam distillation remains a common method for extracting the essential oil, but it is now typically followed by advanced chromatographic techniques for separation and identification.

Objective: To extract, identify, and quantify this compound isomers from Nepeta cataria using steam distillation and GC-MS.

Materials and Equipment:

-

Fresh or dried catnip plant material

-

Steam distillation or hydrodistillation apparatus

-

Organic solvent (e.g., hexane, dichloromethane)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS)

-

Helium carrier gas

-

This compound standards (for comparison of retention times and mass spectra)

Procedure:

-

Sample Preparation: The catnip plant material is chopped or ground to increase the surface area for efficient extraction.

-

Steam Distillation: The plant material is subjected to steam distillation for a period of 1-2 hours. The distillate, containing the essential oil and water, is collected.

-

Extraction: The essential oil is extracted from the aqueous distillate using an appropriate organic solvent. The organic layer is then separated and dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed from the extract using a rotary evaporator to yield the crude catnip essential oil.

-

GC-MS Analysis:

-

Injection: A small sample of the essential oil is injected into the GC-MS system.

-

Separation: The different components of the oil are separated on the capillary column based on their volatility and interaction with the stationary phase. The temperature program of the GC oven is optimized to achieve good separation of the this compound isomers.

-

Detection and Identification: As the components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared with a library of known spectra (e.g., NIST) and with the spectra of this compound standards to confirm the identity of the isomers.

-

Quantification: The relative abundance of each this compound isomer can be determined by integrating the area of their respective peaks in the chromatogram.

-

Signaling Pathways and Biological Activity

This compound's biological effects are mediated through distinct signaling pathways in felines and insects, highlighting its dual role as a cat attractant and an insect repellent.

Feline Response: The Opioid System Connection

The euphoric response of cats to this compound is initiated through the olfactory system. When a cat inhales this compound, the molecule binds to olfactory receptors in the nasal epithelium. This interaction triggers a neuronal cascade that ultimately leads to the activation of the endogenous opioid system.

Recent studies have shown that exposure to this compound leads to an increase in plasma β-endorphin levels in cats. β-endorphins are endogenous opioid peptides that bind to and activate μ-opioid receptors in the brain. The activation of these receptors is associated with feelings of pleasure and reward, which likely underlies the characteristic behaviors exhibited by cats, such as rolling, rubbing, and purring. This proposed mechanism is supported by the finding that the effects of this compound can be blocked by the administration of μ-opioid receptor antagonists like naloxone.

Caption: Feline response to this compound via the μ-opioid system.

Insect Repellency: The Role of TRPA1

In contrast to its attractive effect on cats, this compound is a potent repellent for a wide range of insects, including mosquitoes, flies, and cockroaches. The molecular basis for this repellency lies in the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel that functions as a sensor for noxious chemical and physical stimuli in many animal species.

Studies have demonstrated that this compound directly activates TRPA1 channels in insects. This activation leads to an influx of cations, primarily Ca²⁺, into the sensory neurons, which in turn triggers a downstream signaling cascade that results in an aversive behavioral response, causing the insect to move away from the source of the this compound. The activation of TRPA1 by this compound is thought to involve the covalent modification of cysteine residues within the channel protein. Interestingly, while this compound is a potent agonist of insect TRPA1, it does not appear to activate the human ortholog of this channel, which contributes to its safety profile as a potential insect repellent for human use.

Caption: Insect repellent mechanism of this compound via TRPA1 activation.

Quantitative Data on Biological Activity

The insect repellent properties of this compound have been quantified in numerous studies against various insect species. The following table summarizes some of the available data on its repellent efficacy.

| Insect Species | Assay Type | This compound Isomer(s) | Efficacy Metric | Value | References |

| Aedes aegypti (Yellow fever mosquito) | Topical Application | Chemotype A oil (91.95% (4aS,7S,7aR)-nepetalactone) | RD₅₀ | 0.081 mg/cm² | |

| Aedes aegypti (Yellow fever mosquito) | Topical Application | Chemotype B oil (16.98% (4aS,7S,7aR) & 69.83% (4aS,7S,7aS)-nepetalactone) | RD₅₀ | 0.091 mg/cm² | |

| Anopheles gambiae (Malaria mosquito) | Topical Application | Chemotype A oil | RD₅₀ | 0.081 mg/cm² | |

| Anopheles gambiae (Malaria mosquito) | Topical Application | Chemotype B oil | RD₅₀ | 0.074 mg/cm² | |

| Blattella germanica (German cockroach) | Choice-test arena | E,Z-nepetalactone | Repellency | Significantly more active than DEET | |

| Rhipicephalus appendiculatus (Brown ear tick) | Climbing Repellency Assay | Chemotype A oil | RD₅₀ | 0.005 mg | |

| Rhipicephalus appendiculatus (Brown ear tick) | Climbing Repellency Assay | Chemotype B oil | RD₅₀ | 0.0012 mg | |

| Aedes aegypti | Landing Rate Inhibition | Purified Z,E-nepetalactone (1.00%) | % Repellency | >95% | |

| Aedes aegypti | Landing Rate Inhibition | Purified E,Z-nepetalactone (1.00%) | % Repellency | >95% |

RD₅₀ (Repellent Dose 50): The dose required to repel 50% of the tested insect population.

Conclusion and Future Directions

The discovery and isolation of this compound represent a significant milestone in the field of natural product chemistry. From its initial characterization in 1941 to the ongoing elucidation of its complex biological activities, this compound continues to be a molecule of great interest. Its dual functionality as a feline attractant and a broad-spectrum insect repellent underscores the remarkable diversity of chemical interactions in nature.

For drug development professionals, this compound and its derivatives offer a promising scaffold for the design of novel, safe, and effective insect repellents. Further research into the structure-activity relationships of different this compound isomers and their interaction with the insect TRPA1 channel could lead to the development of next-generation repellents with improved efficacy and duration of action. Additionally, a deeper understanding of the activation of the feline opioid system by this compound could provide valuable insights into the neurobiology of reward and pleasure in mammals. The continued exploration of this fascinating natural product holds significant potential for both veterinary and human applications.

Experimental Workflow Visualization

Caption: General workflow for the isolation and characterization of this compound.

References

Natural sources and distribution of nepetalactone in Nepeta species

An In-depth Technical Guide on the Natural Sources and Distribution of Nepetalactone in Nepeta Species

Introduction

The genus Nepeta, belonging to the mint family (Lamiaceae), comprises approximately 300 species, many of which are recognized for their production of nepetalactones.[1][2] These volatile iridoid monoterpenes are of significant scientific and commercial interest due to their well-documented biological activities, including potent insect repellency and the characteristic euphoric effects observed in felines.[3][4] Nepetalactones exist as several stereoisomers, with their presence and relative abundance serving as key chemotaxonomic markers for the genus.[5] This guide provides a detailed overview of the natural sources and distribution of nepetalactones in Nepeta species, outlines the experimental protocols for their extraction and quantification, and visualizes the biosynthetic pathways and analytical workflows.

Natural Occurrence and Distribution of this compound

Nepetalactones are the defining chemical constituents for many species within the Nepeta genus. However, not all species produce these compounds, leading to a classification of Nepeta species into this compound-containing and this compound-less groups. The production and accumulation of nepetalactones are influenced by genetic factors, geographical location, and the developmental stage of the plant.

Distribution Across Nepeta Species

Different species of Nepeta produce various stereoisomers of this compound, with the most common being the (Z,E)- and (E,Z)-isomers (also referred to as cis,trans- and trans,cis-nepetalactone, respectively). The specific isomer profile is often characteristic of a particular species or chemotype. For instance, studies on Nepeta cataria (catnip) have identified chemotypes that are dominant in either the (Z,E)-isomer or have a mix of both (Z,E)- and (E,Z)-isomers.

Table 1: this compound Content in Select Nepeta Species

| Species | Major this compound Isomers | Total this compound Content (% of Essential Oil) | Reference |

| Nepeta cataria | 4a-α,7-α,7a-β-nepetalactone, 4a-α,7-β,7a-α-nepetalactone | 85-89.2% | |

| Nepeta cataria (Chemotype A) | (4aS,7S,7aR)-nepetalactone | 91.95% | |

| Nepeta cataria (Chemotype B) | (4aS,7S,7aR)-nepetalactone, (4aS,7S,7aS)-nepetalactone | 86.81% (16.98% + 69.83%) | |

| Nepeta cataria 'CR9' | (Z,E)-nepetalactone | 87-90% | |

| Nepeta mussinii | (Z,E)-nepetalactone, (E,Z)-nepetalactone | Varies by accession | |

| Nepeta elliptica | trans,trans-nepetalactone | 83.4% | |

| Nepeta tuberosa subsp. tuberosa | 5,9-dehydrothis compound | 69% |

Distribution within the Plant

This compound is not uniformly distributed throughout the plant. The highest concentrations are typically found in the aerial parts, particularly in the leaves and flowers, where it is synthesized and stored in glandular trichomes. The concentration of nepetalactones can vary significantly with the plant's developmental stage.

Table 2: this compound Distribution in Nepeta cataria by Plant Part and Growth Stage

| Plant Part/Stage | Essential Oil Yield (% w/w) | 4a-α,7-α,7a-β-nepetalactone (% of oil) | 4a-α,7-β,7a-α-nepetalactone (% of oil) | Total Nepetalactones (% of oil) | Reference |

| Vegetative Stage | 0.3% | 58% | 30% | 88% | |

| Floral Budding Stage | 0.5% | 55% | 31% | 86% | |

| Full Flowering Stage | 0.9% | 56.4% | 31.2% | 87.6% | |

| Leaves | High | - | - | - | |

| Stems | Low | - | - | - | |

| Flower Pods & Seeds | High | - | - | - | |

| Roots | Negligible | - | - | - |

Note: "-" indicates data not specified in the cited sources.

Biosynthesis of this compound

This compound is a bicyclic monoterpene derived from the iridoid biosynthesis pathway, starting from geranyl pyrophosphate (GPP). The pathway involves a series of enzymatic reactions, including hydrolysis, oxidation, reduction, and cyclization, catalyzed by a suite of enzymes that have been identified in Nepeta species. The evolution of this pathway is thought to have involved the re-emergence of iridoid biosynthesis in the Nepeta lineage.

The key steps and enzymes involved are:

-

Geraniol Synthase (GES): Hydrolyzes GPP to form geraniol.

-

Geraniol-8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8OG): A series of oxidations convert geraniol to 8-oxogeranial.

-

Iridoid Synthase (ISY): Reduces 8-oxogeranial to form the intermediate 8-oxocitronellyl enol, which is a critical cyclization precursor.

-

Nepetalactol-related short-chain dehydrogenase enzymes (NEPS) and Major Latex Protein-like genes (MLPL): This group of enzymes catalyzes the cyclization of the intermediate into different nepetalactol stereoisomers, which are then oxidized to the final this compound stereoisomers.

Caption: Biosynthetic pathway of this compound isomers from GPP.

Experimental Protocols

The extraction and quantification of nepetalactones are critical for research, quality control, and drug development. The most common methods employed are hydrodistillation or steam distillation for essential oil extraction, followed by chromatographic analysis.

Plant Material and Essential Oil Extraction (Hydrodistillation)

This protocol is a standard method for obtaining essential oils rich in volatile compounds like this compound.

-

Harvesting: Collect the aerial parts (leaves, stems, flowers) of the Nepeta species, preferably at the full flowering stage to maximize oil yield.

-

Drying (Optional): The plant material can be air-dried in a shaded, well-ventilated area for several days. Oven drying at moderate temperatures (e.g., 55°C) can also be used. Note that drying conditions can affect the final composition of the essential oil.

-

Hydrodistillation:

-

Place a known quantity (e.g., 30-100 g) of the chopped plant material into a round-bottom flask.

-

Add distilled water to fully cover the material.

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask to boiling and maintain for 3-4 hours, collecting the distillate. The essential oil, being less dense than water, will separate and can be collected from the calibrated tube of the apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove residual water. Store at 4°C in a sealed, dark vial.

-

Sample Preparation for HPLC Analysis (Solvent Extraction)

For quantitative analysis via HPLC, a simpler solvent extraction is often sufficient and avoids potential degradation of compounds from heat.

-

Sample Preparation: Grind dried plant material (e.g., leaves, flowers) into a fine powder.

-

Extraction:

-

Weigh approximately 1.0 g of the powdered sample into a flask.

-

Add 50 mL of methanol.

-

Sonicate the mixture for 45 minutes.

-

Filter the resulting extract through a 0.45 µm filter into an HPLC vial.

-

-

Analysis: The extract can be directly injected into the HPLC system for analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for identifying and quantifying the volatile components of essential oils, including this compound isomers.

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) at a ratio of approximately 1:100 (v/v).

-

GC-MS System and Conditions:

-

Column: A non-polar capillary column, such as a DB-5 or Elite-5 MS (5% phenyl-polymethylsiloxane), is typically used (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program starts at 60°C, ramps up to 240°C at a rate of 3°C/min, and then may include a further ramp or hold period.

-

Injector and Detector Temperatures: Injector at 240-250°C and the MS transfer line at 220-280°C.

-

Injection Mode: Split injection with a ratio of 1:50 or 1:60 is common.

-

MS Parameters: Electron Impact (EI) ionization at 70 eV, scanning a mass range of 40-450 amu.

-

-

Component Identification and Quantification:

-

Identification is achieved by comparing the retention indices (RI) and mass spectra of the peaks with those of authentic standards and library databases (e.g., NIST, WILEY).

-

Quantification is performed by calculating the relative percentage of each component from the peak areas in the GC-FID chromatogram without using a correction factor.

-

Quantification by High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC provides a reliable alternative to GC, especially for samples that are not subjected to high temperatures. It is effective for separating and quantifying major this compound isomers.

-

HPLC System and Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) is suitable.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 10% B to 30% B over 4 minutes.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection:

-

UV Detection: Set at 228 nm for nepetalactones.

-

MS Detection: Electrospray ionization (ESI) in positive mode. For quantification, Selected Ion Monitoring (SIM) of the ion peak m/z 167 [M+H]+ is highly sensitive and specific.

-

-

-

Quantification: Create a calibration curve using pure standards of (Z,E)- and (E,Z)-nepetalactone of known concentrations. The concentration in the plant extract is then determined by comparing its peak area to the standard curve.

Caption: General workflow for this compound extraction and analysis.

Conclusion

The genus Nepeta is a rich natural source of nepetalactones, with significant variation in isomer profiles and concentrations across different species and within individual plants. Nepeta cataria remains one of the most studied species, with high concentrations of these bioactive compounds in its aerial parts, particularly during flowering. The biosynthesis of nepetalactones is a complex, multi-enzyme process that represents a fascinating example of metabolic evolution in plants. Standardized protocols for extraction and analysis, primarily using hydrodistillation followed by GC-MS or solvent extraction with HPLC-MS, are essential for the accurate characterization and quantification of these compounds. This technical information serves as a crucial resource for researchers in phytochemistry, chemotaxonomy, and the development of natural product-based applications such as insect repellents.

References

Mechanism of action for nepetalactone as a feline attractant

An In-depth Technical Guide to the Mechanism of Action for Nepetalactone as a Feline Attractant

Executive Summary

This compound, the primary active iridoid in catnip (Nepeta cataria), elicits a characteristic and euphoric behavioral response in a significant portion of the domestic cat population and other felids. This response is not merely a frivolous interaction but is rooted in a sophisticated neurobiological pathway that culminates in the activation of the endogenous opioid system. This document provides a detailed examination of this mechanism, intended for researchers, scientists, and drug development professionals. The process begins with the detection of airborne this compound by olfactory receptors in the feline nasal epithelium. This sensory input is transduced into neural signals that travel to key brain regions, including the olfactory bulb, amygdala, and hypothalamus. Crucially, this stimulation triggers a surge in circulating β-endorphins. These endogenous peptides act as agonists for the µ-opioid receptors, the same receptors targeted by drugs like morphine, producing a state of apparent euphoria and pleasure. This opioid-mediated pathway is further substantiated by the fact that its effects can be blocked by µ-opioid antagonists such as naloxone. The evolutionary underpinning of this behavior appears linked to chemical defense; by rubbing against plants containing these iridoids, felines coat their fur with potent insect repellents. This guide synthesizes the current understanding of this pathway, presents quantitative data from key studies in tabular format, details the experimental protocols used to elucidate this mechanism, and provides visual diagrams of the core signaling cascade and experimental workflows.

The Core Mechanism of Action: An Olfactory-Opioid Pathway

The attraction of felines to this compound is a multi-stage process that bridges the olfactory sensory system with the brain's reward pathways. The mechanism can be dissected into two primary phases: olfactory detection and neural transmission, followed by the activation of the endogenous opioid system.

Olfactory Detection and Neural Transmission

The initial event in the feline response to catnip is the detection of volatile this compound molecules through the main olfactory system.[1][2] Unlike many pheromonal responses that utilize the vomeronasal organ, this compound acts directly on the olfactory epithelium in the nasal cavity.[1][3]

-

Inhalation and Binding : When a cat sniffs a source of this compound, the airborne molecules enter the nasal passages.[4]

-

Receptor Activation : The this compound molecules bind to specific G-protein coupled olfactory receptors located on the surface of sensory neurons in the nasal tissue.

-

Signal Transduction : This binding event initiates an intracellular signaling cascade, converting the chemical signal into an electrical one.

-

Neural Transmission : The activated sensory neurons transmit this signal to the olfactory bulb, the primary brain region for processing smells. From there, the signal is relayed to higher-order brain regions, including the amygdala, which is central to processing emotional responses, and the hypothalamus, which governs behavioral responses to stimuli. This cascade results in the well-documented behaviors associated with the catnip response.

The Role of the Endogenous Opioid System

Recent research has definitively linked the euphoric effects of this compound to the activation of the µ-opioid system, which also mediates pleasure and pain relief. This finding elevates the understanding of the "catnip response" from a simple behavioral quirk to a pharmacologically significant event.

-

β-Endorphin Release : The neural signaling originating from the olfactory system stimulates the release of β-endorphins into the bloodstream. β-endorphins are peptide hormones that function as endogenous opiates.

-

µ-Opioid Receptor Agonism : Circulating β-endorphins act as agonists, binding to and activating µ-opioid receptors in the central nervous system.

-

Induction of Euphoria : The activation of these receptors is responsible for the rewarding and euphoric effects observed in cats, which manifest as behaviors like rolling, rubbing, and purring. This system is analogous to the one affected by exogenous opioids like morphine.

-

Pharmacological Confirmation : The involvement of the µ-opioid system is confirmed by experiments where the administration of naloxone, a µ-opioid receptor antagonist, effectively blocks the characteristic behavioral response to this compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the feline response to this compound and related iridoids.

Table 1: General Behavioral Response to this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Responding Population | ~67-80% of adult cats | |

| Genetic Basis | Inherited as a Mendelian-dominant gene | |

| Non-Responders | ~20-33% of adult cats; kittens < 3-6 months | |

| Typical Response Duration | 5 to 15 minutes | |

| Refractory Period | A few hours following exposure |

| Primary Behaviors | Sniffing, licking, chewing, head shaking, chin/cheek rubbing, rolling | |

Table 2: Pharmacological and Physiological Data (from Uenoyama et al., 2021) Data from experiments using nepetalactol, the active iridoid in silver vine, which induces the same response.

| Experiment | Measurement | Control Group | Treatment Group | Result |

|---|---|---|---|---|

| Endorphin Levels | Plasma β-endorphin | Pre-exposure levels | 5 mins post-exposure | Significant increase in β-endorphin levels |

| Opioid Blockade | Duration of rubbing/rolling (s) | Saline + Nepetalactol | Naloxone + Nepetalactol | Response significantly suppressed by naloxone |

| Mosquito Repellency | No. of mosquitoes landing on head | Untreated cats | Nepetalactol-rubbed cats | Significantly fewer mosquitoes landed on treated cats |

Experimental Protocols

The elucidation of the this compound mechanism relies on specific, reproducible experimental designs. Below are methodologies for key experiments.

Protocol: Measurement of Plasma β-Endorphin Levels

This protocol is adapted from the study by Uenoyama et al. (2021), which demonstrated the link between iridoid exposure and the opioid system.

-

Subject Acclimation : House domestic cats under standard conditions with a 12-hour light/dark cycle. Acclimate subjects to handling and the experimental environment to minimize stress-induced hormonal changes.

-

Baseline Blood Sampling : Collect a baseline blood sample (e.g., 1 mL) from the cephalic vein of each subject 5 minutes prior to the stimulus presentation. Place samples immediately into chilled tubes containing an anticoagulant (e.g., EDTA).

-

Stimulus Presentation : Prepare a filter paper stimulus (e.g., 5x5 cm) treated with a controlled dose of the iridoid compound (e.g., 200 µg of nepetalactol in ethanol, with the solvent fully evaporated). Place the stimulus paper on the floor of the experimental arena.

-

Behavioral Exposure : Introduce the cat into the arena and allow it to interact with the stimulus for a defined period (e.g., 5 minutes). Record the behavioral response via video.

-

Post-Exposure Blood Sampling : Immediately following the exposure period, collect a second blood sample using the same procedure as in step 2.

-

Sample Processing : Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

-

Hormone Assay : Quantify the concentration of β-endorphin in the plasma samples using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis : Use a paired statistical test (e.g., paired t-test or Wilcoxon signed-rank test) to compare the pre-exposure and post-exposure β-endorphin concentrations for each cat.

Protocol: Pharmacological Inhibition with Naloxone

This protocol demonstrates the necessity of the µ-opioid system for the behavioral response.

-

Subject Preparation : Use cats previously identified as responsive to the iridoid stimulus.

-

Antagonist/Vehicle Administration : On separate days in a crossover design, administer a subcutaneous injection of either the µ-opioid antagonist naloxone (e.g., 0.1 mg/kg) or a saline vehicle control. Allow a sufficient washout period (e.g., >4 days) between trials.

-

Post-Injection Period : Wait for a set period (e.g., 30 minutes) after injection to allow for drug distribution.

-

Stimulus Presentation : Introduce a standardized iridoid stimulus (as described in Protocol 3.1, step 3) into the testing environment.

-

Behavioral Quantification : Introduce the cat to the environment and video-record its behavior for a defined duration (e.g., 10 minutes).

-

Behavioral Analysis : Use behavioral analysis software (e.g., BORIS) to score the duration and frequency of characteristic "catnip response" behaviors, such as face rubbing, head shaking, and rolling. The scorer should be blind to the treatment condition (naloxone vs. saline).

-

Data Analysis : Compare the duration of the target behaviors between the naloxone and saline conditions for each cat using an appropriate statistical test (e.g., paired t-test). A significant reduction in response duration in the naloxone condition indicates the involvement of the µ-opioid system.

Evolutionary Significance: A Chemical Defense Hypothesis

The elaborate physiological response to this compound is not without an evolutionary purpose. Research indicates that the characteristic rubbing and rolling behavior serves to transfer these iridoid compounds from the plant onto the cat's fur. This compound and the related compound nepetalactol are potent insect repellents, particularly effective against mosquitoes such as Aedes albopictus.

By anointing themselves with these plant-derived chemicals, cats gain a functional chemical defense against disease-carrying vectors. The pleasurable, opioid-mediated reward pathway acts as a powerful positive reinforcement, encouraging the cats to repeatedly engage in this protective behavior. Therefore, the "high" experienced by cats is intrinsically linked to a behavior that enhances their survival and fitness.

References

- 1. How catnip boosts feline mood: why this compound triggers playful behavior - AppletonPC [appletonpc.org.uk]

- 2. The characteristic response of domestic cats to plant iridoids allows them to gain chemical defense against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catnip - Wikipedia [en.wikipedia.org]

- 4. compoundchem.com [compoundchem.com]

A Preliminary Investigation of Nepetalactone's Insect Repellent Properties: A Technical Guide

Affiliation: Google Research

Abstract

Nepetalactone, the primary active iridoid in catnip (Nepeta cataria), has demonstrated significant insect repellent properties, positioning it as a promising natural alternative to synthetic repellents like N,N-Diethyl-meta-toluamide (DEET). This document provides a comprehensive technical overview of the current understanding of this compound's repellent effects, focusing on its mechanism of action, efficacy against key insect vectors, and the experimental protocols used for its evaluation. Quantitative data from key studies are summarized, and detailed methodologies for behavioral and electrophysiological assays are presented. The core of this compound's repellent activity lies in its function as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel in insects, a mechanism distinct from that of DEET.[1][2][3][4][5] While efficacy can vary by insect species and isomer, studies consistently show this compound to be a highly effective spatial and contact repellent, in some cases outperforming DEET at lower concentrations. This guide is intended for researchers, entomologists, and professionals in the development of novel insect control agents.

Mechanism of Action: The TRPA1 Ion Channel

The primary mode of action for this compound's insect repellency is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that functions as a key sensor for noxious chemical irritants, temperature, and pain in animals, from insects to humans.

In insects such as Drosophila melanogaster (fruit fly) and Aedes aegypti (yellow fever mosquito), this compound acts as a potent agonist for specific TRPA1 channel variants. The binding of this compound to the insect TRPA1 receptor triggers the channel to open, leading to an influx of calcium ions (Ca²⁺) and subsequent depolarization of the neuron. This activation is interpreted by the insect's nervous system as a noxious or irritating stimulus, resulting in aversive behavior, i.e., repellency.

Crucially, studies have demonstrated that this compound does not activate human TRPA1 channels, highlighting its potential as a safe, insect-selective repellent. This specificity is a significant advantage over broad-spectrum agonists. Insects genetically modified to lack a functional TRPA1 receptor lose their aversion to this compound, confirming the channel's critical role in mediating the repellent effect.

The interaction is not limited to olfaction; this compound also activates gustatory receptor neurons involved in taste, deterring feeding upon contact.

Visualized Signaling Pathway

The following diagram illustrates the molecular cascade initiated by this compound in insects.

Caption: this compound selectively activates insect TRPA1, leading to repellency.

Quantitative Efficacy Data

The repellent efficacy of this compound has been quantified in numerous studies against various insect species, most notably Aedes aegypti. The data consistently show high repellency, though effectiveness varies with concentration, formulation, and the specific this compound isomers present.

Table 1: Comparative Repellency of this compound and DEET against Aedes aegypti

| Compound/Formulation | Concentration | Repellency (%) | Assay Type | Source |

| This compound Oil | 1.0% | ~80% (fewer mosquitoes) | Choice-Test Chamber | Peterson, 2001 |

| 0.1% | ~75% (fewer mosquitoes) | Choice-Test Chamber | Peterson, 2001 | |

| DEET | 1.0% | ~55-60% (fewer mosquitoes) | Choice-Test Chamber | Peterson, 2001 |

| 0.1% | ~55-60% (fewer mosquitoes) | Choice-Test Chamber | Peterson, 2001 | |

| CR9 Catnip Oil | 1.00% | 99.8 ± 0.2 | Landing Rate Inhibition | Norris et al., 2019 |

| 0.10% | 80.6 ± 6.6 | Landing Rate Inhibition | Norris et al., 2019 | |

| 0.01% | 65.9 ± 18.1 | Landing Rate Inhibition | Norris et al., 2019 | |

| Z,E-Nepetalactone | 1.00% | 99.7 ± 0.3 | Landing Rate Inhibition | Norris et al., 2019 |

| 0.10% | 90.9 ± 5.7 | Landing Rate Inhibition | Norris et al., 2019 | |

| 0.01% | 53.1 ± 11.1 | Landing Rate Inhibition | Norris et al., 2019 | |

| DEET | 1.00% | 98.0 ± 1.5 | Landing Rate Inhibition | Norris et al., 2019 |

| 0.10% | 80.0 ± 12.6 | Landing Rate Inhibition | Norris et al., 2019 | |

| 0.01% | 31.7 ± 13.5 | Landing Rate Inhibition | Norris et al., 2019 |

Note: The 2001 Peterson study measured the percentage of mosquitoes remaining on the treated side, which has been converted to an approximate repellency value for comparison. At the lowest concentrations, this compound and its essential oils were more effective than DEET.

Table 2: Duration of Protection of this compound Derivatives and DEET

| Compound | Concentration | Protection Time | Insect Species | Assay Type | Source |

| CR9 Catnip Oil | 10% | >97% repellency for 2 hours | Aedes aegypti | Landing Rate Inhibition | Norris et al., 2019 |

| 10% | ~88% repellency at 4 hours | Aedes aegypti | Landing Rate Inhibition | Norris et al., 2019 | |

| DHN 1 | 10% | 3.5 hours (complete protection) | Anopheles albimanus | Human Subject Test | Hallahan et al., 2009 |

| DHN 2 | 10% | 5.0 hours (complete protection) | Anopheles albimanus | Human Subject Test | Hallahan et al., 2009 |

| DEET | 10% | 6.4 hours (complete protection) | Anopheles albimanus | Human Subject Test | Hallahan et al., 2009 |

DHN 1 and DHN 2 are dihydrothis compound diastereomers, derivatives of this compound.

Experimental Protocols

Evaluating the repellent properties of this compound requires a combination of behavioral assays to measure aversion and electrophysiological techniques to probe the underlying neural mechanisms.

Behavioral Assays

Behavioral assays are the cornerstone of repellent testing, designed to quantify an insect's movement away from or avoidance of a chemical stimulus.

This is a standard method for evaluating the "Complete Protection Time" (CPT) of a topical repellent.

Objective: To determine the duration a repellent formulation prevents mosquito bites on a human volunteer.

Methodology:

-

Volunteer Recruitment: Recruit healthy adult volunteers who provide informed consent and have no known allergies to the test substances or insect bites.

-

Treatment Application: A defined area of skin on the volunteer's forearm is marked (e.g., 3 cm x 10 cm). A precise volume of the this compound formulation is applied evenly over this area. A control arm is treated with the solvent vehicle alone.

-

Mosquito Exposure: The volunteer inserts the treated forearm into a cage containing a standardized number (e.g., 200) of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).

-

Data Collection: The arm is exposed for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes). The primary endpoint is the time to the first confirmed mosquito bite. The number of landings may also be recorded.

-

Analysis: The CPT is the time from application to the first confirmed bite. Data from multiple volunteers are averaged to determine the mean CPT.

Caption: Workflow for the Arm-in-Cage Complete Protection Time (CPT) assay.

This assay assesses spatial repellency by giving insects a choice between treated and untreated air streams.

Objective: To quantify the repellent or attractive nature of a volatile compound.

Methodology:

-

Apparatus: A glass Y-shaped tube is used. A purified, humidified air stream is passed through each arm.

-

Stimulus Application: A filter paper treated with the this compound solution is placed in the "treatment" arm's air stream. A solvent-treated filter paper is placed in the "control" arm. In some setups, human hands are used as the attractant in each arm.

-

Insect Introduction: A single insect is released at the base of the Y-tube.

-

Data Collection: The insect is given a set amount of time (e.g., 5 minutes) to choose an arm. A choice is recorded when the insect crosses a defined line into one of the arms. This is repeated for a sufficient number of insects (e.g., 50-100).

-

Analysis: The Repellency Index (RI) is calculated: RI = (Nc - Nt) / (Nc + Nt) x 100 , where Nc is the number of insects choosing the control arm and Nt is the number choosing the treatment arm.

Electrophysiological Protocols

Electrophysiology directly measures the neural response to a chemical stimulus, providing insight into the mechanism of action.

SSR allows for the recording of action potentials from individual Olfactory Receptor Neurons (ORNs) housed within sensilla on the insect's antennae or maxillary palps.

Objective: To determine if specific ORNs are activated or inhibited by this compound.

Methodology:

-

Insect Preparation: An insect is immobilized in a holder (e.g., a pipette tip) with its antennae or palps exposed and stabilized.

-

Electrode Placement: A sharpened tungsten recording electrode is carefully inserted through the cuticle at the base of a target sensillum. A reference electrode is inserted elsewhere, often in the eye.

-

Signal Acquisition: The electrodes are connected to a high-impedance amplifier, and the signal is filtered and digitized to record extracellular action potentials (spikes).

-

Odor Delivery: A continuous stream of purified air is directed over the preparation. A brief pulse (e.g., 500 ms) of air carrying a known concentration of this compound is injected into the main air stream.

-

Data Analysis: The change in the spike frequency (firing rate) from the baseline during and after the stimulus is calculated. A significant increase in firing rate indicates an excitatory response.

Caption: Generalized workflow for Single Sensillum Recording (SSR) experiments.

This in-vitro technique confirms the direct interaction between this compound and the TRPA1 channel.

Objective: To verify that this compound directly gates the insect TRPA1 ion channel.

Methodology:

-

Gene Cloning: The gene encoding the insect TRPA1 channel is cloned.

-

Heterologous Expression: The gene is expressed in a non-neuronal cell line (e.g., HEK293 cells or Drosophila S2R+ cells) that does not normally express the channel.

-

Whole-Cell Patch-Clamp: A glass micropipette electrode forms a high-resistance seal with the membrane of a single cell expressing the channel. The membrane patch is then ruptured to gain electrical access to the cell's interior.

-

Stimulus Application: The voltage across the cell membrane is clamped at a set potential. A solution containing this compound is perfused over the cell.

-

Data Analysis: Activation of the TRPA1 channels by this compound will result in an inward flow of ions, which is measured as an electrical current. The magnitude of this current is directly proportional to the number of open channels.

Conclusion and Future Directions

The body of evidence strongly supports this compound as a potent and effective insect repellent. Its mechanism, centered on the selective activation of the insect TRPA1 ion channel, provides a clear molecular basis for its aversive effects and its favorable safety profile for non-target species like humans. Quantitative data demonstrate repellency comparable or superior to DEET, particularly at lower concentrations, although its volatility may lead to a shorter duration of action without advanced formulation.

Future research should focus on:

-

Formulation Technology: Developing advanced formulations (e.g., microencapsulation, controlled-release polymers) to extend the protection time of this compound.

-

Isomer-Specific Efficacy: Further delineating the repellent activity of different this compound stereoisomers against a wider range of arthropod vectors.

-

Synergistic Effects: Investigating potential synergistic effects when combined with other natural or synthetic repellents to enhance efficacy and broaden the spectrum of activity.

-

TRPA1 Structural Biology: Elucidating the precise binding site of this compound on the insect TRPA1 channel to guide the rational design of new, more potent, and stable synthetic analogues.

The continued investigation of this compound and its derivatives holds significant promise for the development of the next generation of safe and effective insect repellents.

References

- 1. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip | Lund University Publications [lup.lub.lu.se]

- 2. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scientists may have finally found how catnip repels insects [snexplores.org]

The Genetic Architecture of Nepetalactone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepetalactone, a volatile iridoid monoterpene, is the principal bioactive compound found in plants of the Nepeta genus, most famously in catnip (Nepeta cataria). Beyond its well-known euphoric effects on felines, this compound and its stereoisomers exhibit potent insect-repelling properties, comparable to the synthetic repellent DEET.[1] This has garnered significant interest in understanding its biosynthesis for potential applications in agriculture and human health. This technical guide provides an in-depth exploration of the genetic and biochemical underpinnings of this compound production, detailing the enzymatic pathway, its genomic organization, and the experimental methodologies used to elucidate this complex metabolic network.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound from the primary metabolite geranyl pyrophosphate (GPP) is a multi-step enzymatic cascade. This pathway involves a series of oxidation, reduction, and cyclization reactions to form the characteristic bicyclic lactone structure of this compound. The core pathway has been elucidated through a combination of comparative genomics, transcriptomics, and in vitro and in vivo biochemical characterization of the involved enzymes.[2][3][4]

The key enzymatic steps are as follows:

-

Geraniol Synthase (GES): The pathway initiates with the conversion of GPP, derived from the methylerythritol phosphate (MEP) pathway, to geraniol. This reaction is catalyzed by geraniol synthase.[2]

-

Geraniol-8-hydroxylase (G8H) and 8-hydroxygeraniol oxidase (HGO): Geraniol undergoes two successive oxidation steps. First, G8H, a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol. Subsequently, HGO oxidizes 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid Synthase (ISY): This enzyme catalyzes a critical reduction and cyclization of 8-oxogeranial to form the iridoid skeleton. ISY reduces the α,β-unsaturated aldehyde of 8-oxogeranial to a reactive enol intermediate, which then cyclizes to form nepetalactol and its open-chain isomer, iridodial.

-

Nepetalactol-related short-chain dehydrogenase enzymes (NEPS) and Major Latex Protein-like (MLPL) enzymes: The stereochemistry of the final this compound products is determined by a suite of NEPS and MLPL enzymes that act on the nepetalactol intermediate. These enzymes exhibit both cyclase and oxidase activities, leading to the formation of various this compound stereoisomers.

-

NEPS Oxidases: Specific NEPS enzymes then catalyze the final oxidation of the different nepetalactol stereoisomers into their corresponding this compound forms.

Genomic Organization: A Tale of Gene Clusters

In Nepeta species, the genes encoding the enzymes for this compound biosynthesis are physically co-located in the genome, forming biosynthetic gene clusters (BGCs). This clustering is thought to facilitate the co-regulation and co-inheritance of the genes in the pathway. The this compound BGC in Nepeta mussinii and Nepeta cataria contains genes for ISY, multiple NEPS paralogs, and MLPLs. The evolutionary history of this pathway is fascinating, with evidence suggesting that iridoid biosynthesis was lost in an ancestor of the Nepetoideae subfamily and then re-evolved in the Nepeta lineage through neofunctionalization of existing genes.

Quantitative Data on this compound Production

The production of this compound and the ratio of its stereoisomers can vary significantly between different Nepeta species and even between different populations of the same species. This variation is attributed to differences in the expression levels and catalytic activities of the NEPS and MLPL enzymes.

Table 1: this compound Stereoisomer Composition in Select Nepeta Species

| Species | Major this compound Stereoisomer(s) | Reference |

| Nepeta rtanjensis | trans,cis-nepetalactone | |

| Nepeta sibirica | cis,trans-nepetalactone | |

| Nepeta nervosa | No this compound detected in shoot cultures | |

| Nepeta cataria | Predominantly (4aα,7α,7aα)-nepetalactone and (4aα,7α,7aβ)-nepetalactone | |

| Nepeta mussinii | Varies, can be rich in cis,trans- or cis,cis-nepetalactone |

Table 2: Effect of Salicylic Acid on this compound Biosynthetic Gene Expression in Nepeta cataria

| Gene | Treatment (0.5 mM SA) | Treatment (1.0 mM SA) | Reference |

| GPPS | Upregulated | Upregulated | |

| NEPS1 | Upregulated | Upregulated |

Experimental Protocols

Virus-Induced Gene Silencing (VIGS) in Nepeta cataria

VIGS is a powerful reverse genetics tool used to study gene function in plants by transiently silencing the expression of a target gene. This method has been successfully applied to elucidate the roles of key enzymes in the this compound biosynthetic pathway.

1. Vector Construction:

-

Fragments of the target genes (e.g., GES, ISY, MLPL) are cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

-

A visual marker, such as a fragment of the magnesium chelatase subunit H (CHLH) gene, is often co-silenced to easily identify silenced tissues by their photobleached phenotype.

2. Agrobacterium tumefaciens Transformation:

-

The pTRV2 constructs and the pTRV1 helper plasmid are transformed into Agrobacterium tumefaciens strain GV3101.

3. Plant Infiltration:

-

Agrobacterium cultures carrying pTRV1 and pTRV2 constructs are mixed in equal ratios.

-

The bacterial suspension is infiltrated into the leaves or cotyledons of young Nepeta cataria plants. Several infiltration methods can be used, including syringe infiltration and vacuum infiltration.

4. Gene Silencing and Phenotypic Analysis:

-

Plants are grown for 2-4 weeks to allow for the spread of the virus and subsequent gene silencing.

-

Silenced tissues, identified by the visual marker phenotype, are harvested for metabolite analysis (GC-MS) and gene expression analysis (RT-qPCR).

In Vitro Biochemical Assay for Iridoid Synthase (ISY)

This assay is used to determine the catalytic activity of recombinant ISY enzyme.